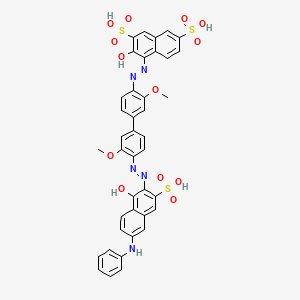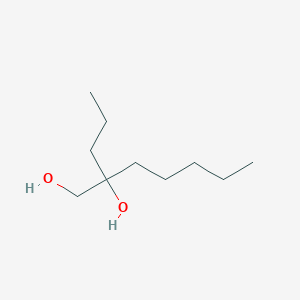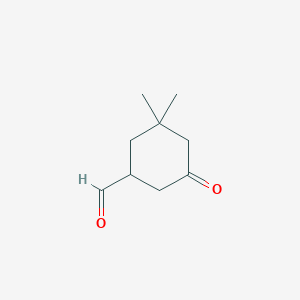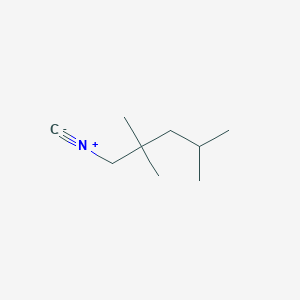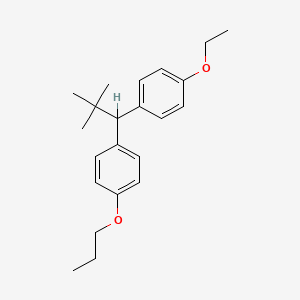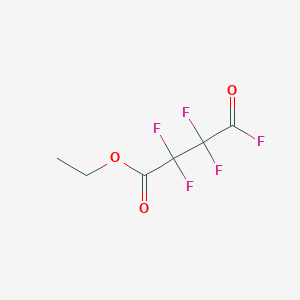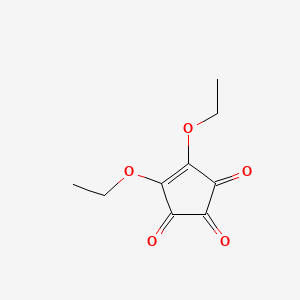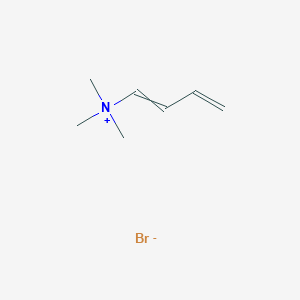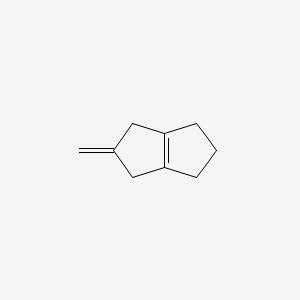
2-Methylidene-1,2,3,4,5,6-hexahydropentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylidene-1,2,3,4,5,6-hexahydropentalene is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of bicyclic hydrocarbons and is characterized by its hexahydro structure, which means it contains six hydrogen atoms added to its pentalene core. The presence of a methylidene group adds to its reactivity and versatility in chemical reactions.
準備方法
The synthesis of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves several steps and specific reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentadiene with methylene chloride in the presence of a strong base can yield the desired compound. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of pentalene derivatives, to achieve higher yields and purity.
化学反応の分析
2-Methylidene-1,2,3,4,5,6-hexahydropentalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated hydrocarbons.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the compound, creating halogenated derivatives.
Addition: The presence of the methylidene group allows for addition reactions with various electrophiles, such as hydrogen halides or alkyl halides, forming new carbon-carbon or carbon-halogen bonds.
科学的研究の応用
2-Methylidene-1,2,3,4,5,6-hexahydropentalene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 2-Methylidene-1,2,3,4,5,6-hexahydropentalene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylidene group, which can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures, thereby exerting its effects.
類似化合物との比較
2-Methylidene-1,2,3,4,5,6-hexahydropentalene can be compared with other similar compounds, such as:
Pentalene: A bicyclic hydrocarbon with a similar core structure but lacking the methylidene group, making it less reactive.
Hexahydropentalene: Similar to pentalene but with six additional hydrogen atoms, resulting in a fully saturated structure.
Methylidene-cyclopentane: A monocyclic compound with a methylidene group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a bicyclic structure with a reactive methylidene group, providing a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
64354-79-6 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
5-methylidene-2,3,4,6-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C9H12/c1-7-5-8-3-2-4-9(8)6-7/h1-6H2 |
InChIキー |
CXXTUVPAVGUWMR-UHFFFAOYSA-N |
正規SMILES |
C=C1CC2=C(C1)CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


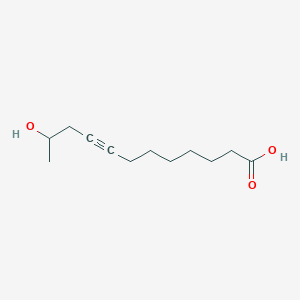
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)


